

Technical Guide: 2-Ethoxy-4'-methylchalcone (CAS 39059-94-4)

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Compound of Interest

Compound Name: 2-Ethoxy-4'-methylchalcone

CAS No.: 39059-94-4

Cat. No.: B3133459

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A Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Document Control:

- Compound: **2-Ethoxy-4'-methylchalcone**[1][2]
- CAS Registry: 39059-94-4[2][3][4][5]
- Chemical Class: 1,3-Diarylpropenone (Chalcone)
- Primary Application: Pharmacophore exploration (Anti-inflammatory, PTP1B inhibition, Antimicrobial)

Part 1: Chemical Identity & Physicochemical Profile[3][8]

This compound represents a "privileged structure" in drug design—the chalcone backbone—modified with a lipophilic methyl group on the A-ring and an alkoxy (ethoxy) group on the B-ring. This specific substitution pattern is designed to modulate metabolic stability and enhance hydrophobic interactions within target binding pockets.

Core Data Table

Property	Specification
IUPAC Name	(2E)-3-(2-Ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Common Name	2-Ethoxy-4'-methylchalcone
CAS Number	39059-94-4
Molecular Formula	C ₁₈ H ₁₈ O ₂
Molecular Weight	266.34 g/mol
SMILES	<chem>CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)C</chem>
InChIKey	SOAAPUAQAQAWLI-OUKQBFOZSA-N
Predicted LogP	~4.4 (High Lipophilicity)
H-Bond Acceptors	2 (Ketone, Ether)
H-Bond Donors	0
Rotatable Bonds	4

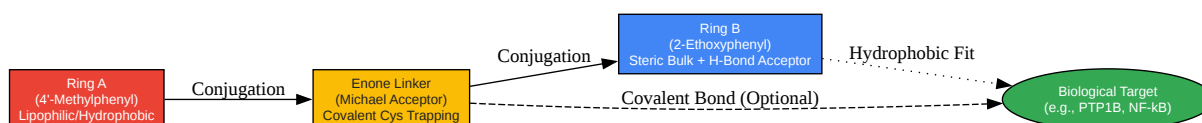
Structural Logic & Pharmacophore Analysis

The molecule consists of two aromatic rings linked by an

-unsaturated carbonyl system.

- Ring A (Acetophenone derived): The 4'-methyl group adds bulk and lipophilicity without introducing electronic withdrawal, maintaining the electron density of the carbonyl.

- Ring B (Benzaldehyde derived): The 2-ethoxy group (ortho-position) creates a steric "twist" and offers a hydrogen bond acceptor site. The ethyl tail increases van der Waals surface area compared to a simple methoxy group.



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Figure 1: Pharmacophore map illustrating the functional zones of **2-Ethoxy-4'-methylchalcone**.

Part 2: Synthesis & Purification Protocol

Since this compound is often a catalog item with limited bulk availability, in-house synthesis is the most reliable method for acquiring gram-scale quantities for biological screening. The Claisen-Schmidt Condensation is the gold standard method.

Reaction Logic

This is a base-catalyzed aldol condensation followed by dehydration.

- Nucleophile: Enolate generated from 4'-Methylacetophenone.
- Electrophile: Carbonyl carbon of 2-Ethoxybenzaldehyde.
- Thermodynamics: The formation of the conjugated enone system drives the equilibrium toward the product, specifically the trans () isomer due to steric stability.

Reagents & Stoichiometry

- Precursor A: 4'-Methylacetophenone (1.0 eq) [CAS 122-00-9]

- Precursor B: 2-Ethoxybenzaldehyde (1.0 eq) [CAS 613-69-4]
- Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)
- Solvent: Ethanol (95%) or Methanol

Step-by-Step Protocol

Step 1: Enolate Formation

- Dissolve 10 mmol of 4'-Methylacetophenone in 15 mL of Ethanol in a round-bottom flask.
- Add 5 mL of aqueous NaOH (40% w/v) dropwise while stirring at 0–5°C (ice bath).
 - Mechanism:^[6] The base deprotonates the
-carbon of the acetophenone.

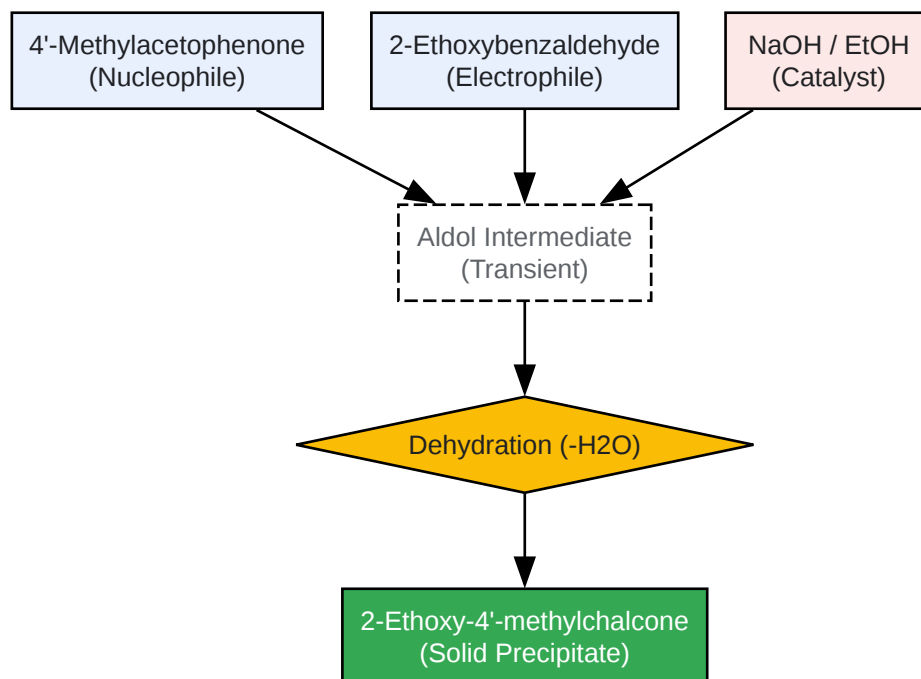
Step 2: Coupling

- Add 10 mmol of 2-Ethoxybenzaldehyde slowly to the reaction mixture.
- Allow the mixture to warm to room temperature (20–25°C).
- Stir vigorously for 6–12 hours.
 - Observation: The solution will likely turn yellow/orange, and a precipitate (the chalcone) may begin to form as the reaction proceeds.

Step 3: Isolation & Purification

- Pour the reaction mixture into 100 mL of ice-cold water containing mild acid (e.g., dilute HCl) to neutralize excess base (pH ~7).
- Filtration: Collect the precipitated solid via vacuum filtration.
- Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethyl Acetate/Hexane mixture.

- Target Purity: >98% by HPLC.



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Figure 2: Synthetic workflow for the Claisen-Schmidt condensation.

Part 3: Analytical Characterization (Predictive)

As a researcher, you must validate the structure. Below are the expected spectral signatures based on the structural moieties.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

- 1.45 (t, 3H): Methyl protons of the ethoxy group ().
- 2.42 (s, 3H): Methyl protons on the A-ring ().
- 4.15 (q, 2H): Methylene protons of the ethoxy group ().

- 7.50 – 7.60 (d, 1H,
Hz):
-proton of the enone (trans).
- 8.00 – 8.10 (d, 1H,
Hz):
-proton of the enone (trans, deshielded by carbonyl).
- Aromatic Region (6.9 – 8.0 ppm):
 - Two doublets (AA'BB' system) for the 4'-methylphenyl ring.
 - Multiplet (ABCD system) for the 2-ethoxyphenyl ring.

Mass Spectrometry (ESI-MS)

- Molecular Ion:

m/z.
- Fragmentation: Loss of the ethoxy group (

or

) is a common fragmentation pathway.

Part 4: Biological Applications & Handling Potential Research Applications

While specific data for CAS 39059-94-4 is limited, the chalcone scaffold is well-documented for the following activities, which this specific derivative is suitable to probe:

- PTP1B Inhibition: Chalcones are studied as insulin mimetics. The lipophilic 4'-methyl group may enhance cell permeability compared to hydroxylated analogs.
- Anti-Inflammatory (NF-

B): The Michael acceptor unit (enone) can interact with cysteine residues on inflammatory signaling proteins (e.g., IKK

).

- Antimicrobial: The 2-ethoxy substitution is often explored to disrupt bacterial cell membranes via increased lipophilicity.

Safety & Stability

- Signal Word:WARNING
- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Handling: Chalcones are Michael acceptors and can be skin sensitizers. Use nitrile gloves and work in a fume hood.
- Storage: Store at 2–8°C, protected from light (to prevent photo-isomerization of the double bond).

References

- Synthesis Mechanism: Claisen-Schmidt Condensation. Organic Chemistry Portal. [Link](#)
- Precursor Data: 4'-Methylacetophenone (CAS 122-00-9). PubChem. [Link](#)
- Precursor Data: 2-Ethoxybenzaldehyde (CAS 613-69-4). PubChem. [Link](#)
- Compound Registry: **2-Ethoxy-4'-methylchalcone** (CAS 39059-94-4).[2][7] PubChem. [Link](#)
- General Chalcone Bioactivity: "Chalcones as a Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link](#)

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Sources

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- [2. C18h18o2 | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [3. Hesperidin methylchalcone | CAS#:24292-52-2 | Chemsrsc \[chemsrc.com\]](#)
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